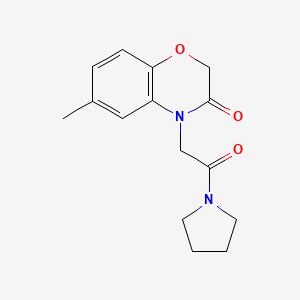![molecular formula C21H18N2O2 B5774105 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)
4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is also known as 4-HB and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-HB is not fully understood, but it is believed to be due to its antioxidant properties. 4-HB has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage. It has also been shown to activate the Nrf2 pathway, which is a pathway involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
In addition to its antioxidant properties, 4-HB has been found to have a variety of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties and can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-HB in lab experiments is its strong antioxidant properties, which can help protect cells from oxidative stress. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are many potential future directions for research on 4-HB. One area of research could be its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could be its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, more research is needed to fully understand the mechanism of action of 4-HB and its potential for use in various scientific research applications.
Conclusion:
In conclusion, 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol is a chemical compound that has been studied for its potential use in various scientific research applications. Its strong antioxidant properties and other biochemical and physiological effects make it a potential candidate for use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and its potential for use in various scientific research applications.
Synthesis Methods
The synthesis of 4-HB involves the reaction of 4-hydroxybenzaldehyde and 5-methyl-1H-benzimidazole in the presence of a base catalyst. This reaction results in the formation of 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol. This synthesis method has been optimized to produce high yields of 4-HB and is a reliable method for its production.
Scientific Research Applications
4-HB has been studied for its potential use in various scientific research applications. One of the main areas of research has been its potential as an antioxidant. Studies have shown that 4-HB has strong antioxidant properties and can protect cells from oxidative stress. This makes it a potential candidate for use in the treatment of various diseases that are associated with oxidative stress, such as cancer and neurodegenerative diseases.
properties
IUPAC Name |
4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-2-11-20-19(12-14)22-21(16-5-9-18(25)10-6-16)23(20)13-15-3-7-17(24)8-4-15/h2-12,24-25H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATLFJCPPUEUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C3=CC=C(C=C3)O)CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5774022.png)
![4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5774024.png)
![methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)


![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B5774074.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5774082.png)
![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)




![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5774124.png)